Hericenol D

CAS No.:

Cat. No.: VC1644807

Molecular Formula: C21H32O5

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H32O5 |

|---|---|

| Molecular Weight | 364.5 g/mol |

| IUPAC Name | 5-(hydroxymethyl)-3-methoxy-2-[(2E,5E)-7-methoxy-3,7-dimethylocta-2,5-dienyl]-6-(methoxymethyl)phenol |

| Standard InChI | InChI=1S/C21H32O5/c1-15(8-7-11-21(2,3)26-6)9-10-17-19(25-5)12-16(13-22)18(14-24-4)20(17)23/h7,9,11-12,22-23H,8,10,13-14H2,1-6H3/b11-7+,15-9+ |

| Standard InChI Key | ZDQPYKPEXKAJMI-BIUQSXLLSA-N |

| Isomeric SMILES | C/C(=C\CC1=C(C=C(C(=C1O)COC)CO)OC)/C/C=C/C(C)(C)OC |

| SMILES | CC(=CCC1=C(C=C(C(=C1O)COC)CO)OC)CC=CC(C)(C)OC |

| Canonical SMILES | CC(=CCC1=C(C=C(C(=C1O)COC)CO)OC)CC=CC(C)(C)OC |

Introduction

Chemical Properties and Structure

Hericenol D is characterized by specific chemical properties that define its structure and potential functionality in biological systems.

Molecular Details

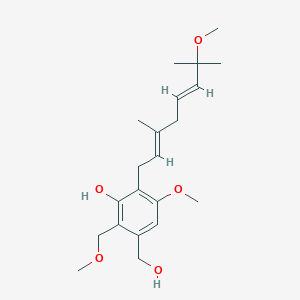

Hericenol D possesses the molecular formula C21H32O5 with a molecular weight of 364.5 g/mol. Its IUPAC name is 5-(hydroxymethyl)-3-methoxy-2-[(2E,5E)-7-methoxy-3,7-dimethylocta-2,5-dienyl]-6-(methoxymethyl)phenol, indicating a complex structure with multiple functional groups. This natural product contains hydroxyl, methoxy, and alkene groups arranged in a specific configuration that contributes to its biological activity profile.

Chemical Identifiers

The compound can be identified using various chemical notation systems as presented in the following table:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C21H32O5/c1-15(8-7-11-21(2,3)26-6)9-10-17-19(25-5)12-16(13-22)18(14-24-4)20(17)23/h7,9,11-12,22-23H,8,10,13-14H2,1-6H3/b11-7+,15-9+ |

| Standard InChIKey | ZDQPYKPEXKAJMI-BIUQSXLLSA-N |

| Isomeric SMILES | C/C(=C\CC1=C(C=C(C(=C1O)COC)CO)OC)/C/C=C/C(C)(C)OC |

| Canonical SMILES | CC(=CCC1=C(C=C(C(=C1O)COC)CO)OC)CC=CC(C)(C)OC |

These chemical identifiers provide precise structural information necessary for database searches and compound verification in analytical studies.

Natural Sources and Occurrence

Hericenol D belongs to a class of natural products isolated from specific fungal species, demonstrating the rich biochemical diversity found in fungi.

Fungal Origin

Hericenol D has been identified as a natural product found in cultures of the Stereum species. This genus comprises wood-decay fungi known for producing a variety of bioactive secondary metabolites. The compound is part of a larger family of related structures, including Hericenols A, B, and C, which share similar structural features but differ in specific functional group arrangements .

Isolation Context

The initial isolation and characterization of Hericenol D was reported in research conducted by Omolo, Anke, and Sterner, who identified Hericenols A-D and a chromanone from submerged cultures of a Stereum species. Additionally, related compounds have been isolated from the fruiting bodies of Hericium erinaceum, commonly known as Lion's Mane mushroom . This suggests a potential biological role for these compounds in fungal development or defense mechanisms.

Synthesis Methodologies

The development of synthetic approaches to Hericenol D represents a significant advancement in natural product chemistry, allowing for larger-scale production and structural confirmation.

Total Synthesis Approach

Researchers have achieved the total synthesis of Hericenol D alongside related compounds from the same family . The synthetic strategy employs derivatization of a suitably functionalized 5'-oxidized geranyl phthalide as a common intermediate . This approach demonstrates the feasibility of producing this complex natural product through chemical synthesis rather than relying solely on extraction from natural sources.

Key Synthetic Steps

The synthesis pathway involves a Stille coupling between a phthalide core and the side chain to obtain the key intermediate . The crucial C5'-oxygen functionality was strategically installed at the initial stage of synthesis through alkylation by an α-cyano ethoxyethyl ether . From a common synthetic intermediate, multiple total syntheses were achieved through divergent functional group manipulations, illustrating the efficiency of this synthetic route for producing structurally related compounds.

Structural Relationships with Related Compounds

Hericenol D exists within a family of structurally related natural products that share certain core features while differing in specific functional groups.

Comparison with Other Hericenols

Hericenol D shares structural similarities with Hericenols A, B, and C, all isolated from the same fungal sources . While Hericenol B has been documented to possess a molecular formula of C19H28O5 and a molecular weight of 336.40 g/mol , Hericenol D contains two additional carbon atoms (C21H32O5) and a molecular weight of 364.5 g/mol, suggesting differences in their side chain structures or substitution patterns.

Relationship to Hericenones

The Hericium erinaceum fungus also produces related compounds called hericenones, which share some structural features with hericenols but possess distinct biological activities . The total synthesis research has encompassed both hericenols and hericenones, indicating the structural relationships between these compound families and potentially similar biosynthetic origins .

Analytical Characterization Methods

Various analytical techniques have been employed to characterize Hericenol D and confirm its structure, essential for ensuring compound identity and purity.

Spectroscopic Identification

The structural confirmation of Hericenol D has likely involved multiple spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for determining atomic connectivity and stereochemistry, and Mass Spectrometry for molecular weight confirmation. These analytical approaches are standard for natural product characterization, though specific spectral data for Hericenol D is limited in the available literature.

Chromatographic Analysis

The isolation of Hericenol D from natural sources typically involves chromatographic separation techniques. High-Performance Liquid Chromatography (HPLC) and other chromatographic methods would be employed to purify the compound from fungal extracts prior to structure elucidation and biological testing.

Current Research Status and Future Directions

The scientific exploration of Hericenol D represents an evolving area of natural product chemistry with several avenues for future investigation.

Research Gaps

Current literature on Hericenol D reveals significant gaps in our understanding of its specific biological activities, mechanisms of action, and potential therapeutic applications. Additional research is needed to fully characterize its pharmacological profile and evaluate its safety and efficacy in relevant biological systems.

Future Research Opportunities

Future research directions for Hericenol D may include:

-

Comprehensive biological activity screening against various targets

-

Investigation of structure-activity relationships through synthesis of derivatives

-

Exploration of its ecological role in fungal species

-

Development of improved synthetic routes for larger-scale production

-

Evaluation of potential synergistic effects with other bioactive compounds from the same sources

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume